5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound containing two thiophene rings. Thiophene is a five-membered ring with one sulfur atom, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its unique structure, which includes both an acetyl and a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize yield and purity. For example, the use of phosphorus pentasulfide in the Paal-Knorr synthesis requires careful handling due to its reactivity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound’s thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acetyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group.
5-(5-Prop-1-ynylthiophen-2-yl)thiophene-2-carbaldehyde: Contains a prop-1-ynyl group instead of an acetyl group.
Uniqueness
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity and potential biological activity. Its dual thiophene rings also enhance its electronic properties, making it valuable in material science applications .
Properties
Molecular Formula |
C11H8O2S2 |
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Molecular Weight |
236.3 g/mol |
IUPAC Name |
5-(5-acetylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H8O2S2/c1-7(13)9-4-5-11(15-9)10-3-2-8(6-12)14-10/h2-6H,1H3 |
InChI Key |
UOSKEPMNJRWJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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